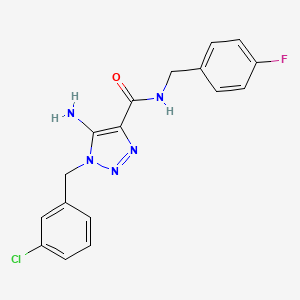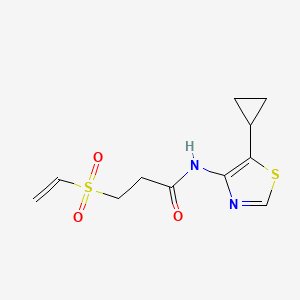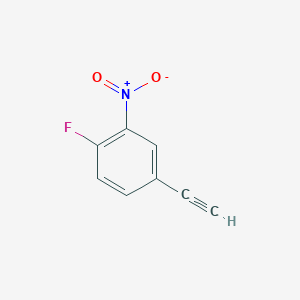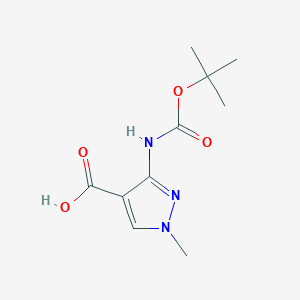![molecular formula C15H15N3OS2 B2616944 N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-38-7](/img/structure/B2616944.png)
N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, which combine thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized with a yield of 65% .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The synthesized compounds have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry
N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, due to its structural characteristics, is implied to have significant synthetic utility in organic chemistry. For instance, tert-butyl phenylazocarboxylates, closely related in structural complexity, are utilized as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions under mild conditions to produce azocarboxamides and enable aromatic ring modifications through radical reactions such as oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).
Potential in Antitumor Applications
Compounds structurally similar to this compound have demonstrated potential in antitumor applications. For example, derivatives synthesized from 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have shown promising antitumor activity against the Hela cell line, indicating that modifications of the thiazole core can enhance biological activity against cancer cells (Ye Jiao et al., 2015).
Antimicrobial Properties
Analogues containing the benzo[d]thiazole moiety have been evaluated for their antimicrobial properties, offering a foundation for the development of new antibacterial agents. Specifically, compounds related to this compound, with modifications on the thiazole ring, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential for further exploration in antimicrobial drug discovery (Palkar et al., 2017).
Material Science Applications
The structural features of this compound suggest utility in material science, particularly in the development of organic materials. For instance, compounds exhibiting aggregation-induced emission enhancement (AIEE) based on benzothiazole derivatives highlight the potential for applications in optoelectronic devices and sensors, where such molecular frameworks contribute to enhanced luminescence properties in solid or aggregated states (Qian et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. These studies reveal that such compounds can offer significant protection against corrosion, likely due to their ability to form stable adsorption layers on metal surfaces, underscoring their potential in industrial applications (Hu et al., 2016).
Mécanisme D'action
The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-15(2,3)12-7-20-14(17-12)18-13(19)9-4-5-10-11(6-9)21-8-16-10/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHBJUNIODJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)





![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)